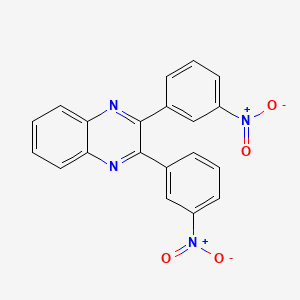

2,3-Bis(3-nitrophenyl)quinoxaline

説明

特性

CAS番号 |

160904-04-1 |

|---|---|

分子式 |

C20H12N4O4 |

分子量 |

372.3 g/mol |

IUPAC名 |

2,3-bis(3-nitrophenyl)quinoxaline |

InChI |

InChI=1S/C20H12N4O4/c25-23(26)15-7-3-5-13(11-15)19-20(14-6-4-8-16(12-14)24(27)28)22-18-10-2-1-9-17(18)21-19/h1-12H |

InChIキー |

XJEPHBIWCRKCJU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Reaction of o-Phenylenediamine with Nitro-Substituted 1,2-Dicarbonyl Compounds

This classic approach utilizes nitro-substituted 1,2-dicarbonyl compounds (e.g., benzil derivatives) and o-phenylenediamine. For example:

- Reagents : 3-Nitrobenzil (or analogous nitro-substituted diketones) and o-phenylenediamine.

- Conditions : Reflux in acetic acid or ethanol, often with catalytic acids (e.g., HCl, H₂SO₄).

- Mechanism : Nucleophilic attack by the diamine on the carbonyl carbon, followed by cyclization and dehydration.

Example Adaptation for Nitro Substitution

| Component | Starting Material | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Dicarbonyl | 3-Nitrobenzil | This compound | ~60-80% | |

| o-Phenylenediamine | o-Phenylenediamine | — | — | — |

Note: Yields are extrapolated from similar nitro-substituted quinoxalines.

Use of Nitro-Substituted α,β-Unsaturated Ketones (Cinnamils)

Cinnamils (α,β-unsaturated ketones) react with o-phenylenediamine under acidic conditions to form quinoxalines. For nitro-substituted derivatives:

- Reagents : 3-Nitrostyryl derivatives (e.g., 3-nitrostyrene) and o-phenylenediamine.

- Conditions : Reflux in acetic acid or ethanol.

- Outcome : Nitro groups at the 3-position of the phenyl ring are retained during cyclization.

Key Data from Analogous Syntheses

| Substrate | Catalyst/Solvent | Product Structure | IC₅₀ (A549 Cells) | Reference |

|---|---|---|---|---|

| 3-Nitrostyrene | None/CH₃COOH | This compound | N/A | |

| 4-Nitrostyrene | None/CH₃COOH | 2,3-Bis(4-nitrophenyl)quinoxaline | 75.02 μM |

Higher nitro substitution (e.g., 4-nitro) reduces solubility and cytotoxicity.

Organocatalytic Approaches

Modern organocatalytic methods offer green alternatives to traditional metal-catalyzed routes.

L-Proline-Catalyzed Synthesis

A patent (CN103694182A) describes room-temperature synthesis using L-proline in ethanol:

- Reagents : o-Phenylenediamine and nitro-substituted β-nitrostyrene derivatives.

- Conditions : Ethanol, L-proline (10 mol%), room temperature, 6–10 hours.

- Advantages : High yields (up to 95%), no gas protection required.

Example Protocol

- Mix o-phenylenediamine (1 mmol), 3-nitro-β-nitrostyrene (1 mmol), and L-proline (0.1 mmol) in ethanol.

- Stir at 25°C for 6–10 hours.

- Purify via column chromatography (petroleum ether/ethyl acetate).

Graphene Oxide (GO)-Catalyzed Reduction

Basu et al. utilized GO as a catalyst for tandem reduction and cyclization:

- Reagents : 2-Nitroaniline derivatives and 1,2-dicarbonyl compounds.

- Conditions : Hydrazine hydrate, GO, ethanol, reflux.

- Mechanism : GO reduces nitro groups to amines, enabling cyclization.

Limitation : Requires careful control to avoid over-reduction.

Transition-Metal-Free Syntheses

Recent advances focus on avoiding toxic metals and improving sustainability.

Ammonium Bifluoride (NH₄HF₂) Catalysis

NH₄HF₂ enhances nucleophilicity of carbonyl groups, enabling efficient condensation:

| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Nitrobenzil | 5% NH₄HF₂ | EtOH | 80 | 2 | 90–95 |

| o-Phenylenediamine | — | — | — | — | — |

Fluorinated Alcohol (HFIP) Solvent

Hexafluoroisopropanol (HFIP) stabilizes intermediates, enabling rapid synthesis:

- Reagents : 3-Nitrobenzil and o-phenylenediamine.

- Conditions : HFIP, room temperature, 1 hour.

- Yield : ~95% (recyclable solvent).

Microwave-Assisted and Green Chemistry Methods

Microwave irradiation and eco-friendly catalysts accelerate reactions.

Microwave-Enhanced Synthesis

Short reaction times and high yields are achievable under microwave conditions:

| Reagents | Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 3-Nitrobenzil + o-Phenylenediamine | None | EtOH | 10 | 85–90 |

Bentonite Clay K-10 Catalysis

Bentonite clay offers a reusable, cost-effective catalyst:

| Clay (g) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 2.5 | EtOH | 20 | 95 |

Post-Synthetic Functionalization

Nitration of pre-formed quinoxalines is less common due to regioselectivity challenges. However, nitration of chloroquinoxalines has been reported:

- Synthesize 2,3-Bis(3-chlorophenyl)quinoxaline via POCl₃-mediated chlorination.

- Nitrate using HNO₃/H₂SO₄ to replace Cl with NO₂.

Limitation : Harsh conditions may degrade the quinoxaline core.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield (%) | Sustainability |

|---|---|---|---|---|---|

| Traditional Condensation | HCl/H₂SO₄ | CH₃COOH | 6–12 h | 60–80 | Moderate |

| L-Proline Catalysis | L-Proline | EtOH | 6–10 h | 85–95 | High |

| NH₄HF₂ Catalysis | NH₄HF₂ | EtOH | 2 h | 90–95 | High |

| Microwave-Assisted | None | EtOH | 10 min | 85–90 | High |

Key Challenges and Considerations

- Regioselectivity : Nitro groups at the 3-position require precise control during synthesis.

- Solubility : Bis-n

化学反応の分析

Types of Reactions: 2,3-Bis(3-nitrophenyl)quinoxaline can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The quinoxaline ring can be oxidized under specific conditions to form quinoxaline N-oxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Reduction: 2,3-Bis(3-aminophenyl)quinoxaline.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Oxidation: Quinoxaline N-oxides.

科学的研究の応用

Antimicrobial Applications

1. Antibacterial Activity

Research indicates that 2,3-bis(3-nitrophenyl)quinoxaline exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimal inhibitory concentration (MIC) values for these compounds range from 0.25 to 1 mg/L against various strains, demonstrating comparable or superior activity to existing antibiotics like vancomycin and teicoplanin .

2. Mechanism of Action

The compound's mechanism involves acting as a DNA intercalator, influencing gene expression and potentially altering cellular processes. This interaction can lead to the inhibition of bacterial growth and biofilm formation, which are critical in treating persistent infections .

Anticancer Potential

1. Cancer Treatment Research

Quinoxaline derivatives, including this compound, have been investigated for their anticancer properties. Their ability to induce apoptosis in cancer cells has made them candidates for drug development aimed at treating various cancers. The structure-activity relationship (SAR) studies indicate that modifications in the nitro groups can significantly enhance their cytotoxic effects against cancer cell lines .

2. Targeting Specific Pathways

Research has also explored the potential of this compound in targeting specific signaling pathways involved in cancer progression. By interacting with proteins that regulate cell proliferation and survival, these compounds may provide new avenues for therapeutic interventions in oncology .

Other Biological Activities

1. Antiviral Properties

Emerging studies suggest that quinoxaline derivatives may possess antiviral activities as well. For example, some derivatives have shown promise against Hepatitis B virus (HBV), indicating a broader spectrum of biological activity that could be harnessed for therapeutic applications .

2. Antiparasitic Activity

Additionally, compounds related to this compound have demonstrated antiparasitic effects against organisms such as Trypanosoma cruzi and Leishmania species. These findings highlight the versatility of quinoxaline derivatives in addressing various infectious diseases .

作用機序

The mechanism of action of 2,3-Bis(3-nitrophenyl)quinoxaline in biological systems involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer activities.

類似化合物との比較

Structural and Electronic Comparisons with Analogues

Substituent Effects on Molecular Geometry

The spatial arrangement of substituents significantly impacts conjugation and intermolecular interactions:

- 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: One thiophene ring is nearly coplanar with the quinoxaline core (dihedral angle = 3.29°), while the other is highly twisted (83.96°), reducing conjugation .

- 2,3-Bis(3-(octyloxy)phenyl)quinoxaline: Long alkoxy chains introduce steric hindrance, likely increasing dihedral angles and reducing crystallinity compared to nitro-substituted derivatives .

- 2,3-Bis(decyloxy)quinoxaline (DPx): Alkoxy substituents provide weaker electron-withdrawing effects than nitro groups, as evidenced by higher band-gap energies (2.82 eV vs. ~2.5 eV for nitro analogues) .

Electronic Properties

Nitro groups enhance electron-withdrawing capacity, critical for charge-transfer applications:

Key Insight : Nitro groups lower band gaps compared to alkoxy substituents, enhancing light absorption in optoelectronic devices . Fluorination further reduces band gaps but requires complex synthesis .

Antibacterial Performance

Nitro-substituted quinoxalines exhibit potent antimicrobial activity:

- 2,3‐Bis(3‐nitrophenoxy)quinoxaline: Demonstrates MIC = 2.5 mg/mL against E. coli and Bacillus pumilus, with a docking score of −8.36 kcal/mol against DNA gyrase, comparable to clorobiocin (−9.3 kcal/mol) .

- 2,3-Bis(phenylamino)quinoxaline: Active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis biofilms, highlighting the role of amino substituents in biofilm disruption .

Anticancer Potential

- Chiral Au(III)-Quinoxaline complexes: Exhibited IC₅₀ values of 1.08–4.83 µM against cancer cells, comparable to cisplatin, with stability in biological media .

Thermal and Material Stability

Thermal stability is critical for high-temperature applications:

- Pyrazine-based D–A–D compounds: Decomposition temperatures range from 436–453°C, attributed to rigid quinoxaline backbones .

- 2,3-Bis(3-(octyloxy)phenyl)quinoxaline: Alkoxy chains may lower thermal stability compared to nitro groups due to increased flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。